molecular formula C18H21F3N2O4 B394276 2,2,2-Trifluoroethyl 4-(2-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2,2,2-Trifluoroethyl 4-(2-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B394276
M. Wt: 386.4g/mol
InChI Key: BLVWDQGNTTYDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoroethyl 4-(2-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a trifluoroethyl group, a butoxyphenyl group, and a tetrahydropyrimidinecarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 4-(2-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common route starts with the preparation of the butoxyphenyl derivative, followed by the introduction of the trifluoroethyl group. The final step involves the formation of the tetrahydropyrimidinecarboxylate core under controlled conditions, often using a combination of catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 4-(2-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoroethyl and butoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

2,2,2-Trifluoroethyl 4-(2-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 4-(2-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • 2,2,2-Trifluoroethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

Compared to similar compounds, 2,2,2-Trifluoroethyl 4-(2-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the butoxyphenyl group, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C18H21F3N2O4

Molecular Weight

386.4g/mol

IUPAC Name

2,2,2-trifluoroethyl 4-(2-butoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H21F3N2O4/c1-3-4-9-26-13-8-6-5-7-12(13)15-14(11(2)22-17(25)23-15)16(24)27-10-18(19,20)21/h5-8,15H,3-4,9-10H2,1-2H3,(H2,22,23,25)

InChI Key

BLVWDQGNTTYDME-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C2C(=C(NC(=O)N2)C)C(=O)OCC(F)(F)F

Canonical SMILES

CCCCOC1=CC=CC=C1C2C(=C(NC(=O)N2)C)C(=O)OCC(F)(F)F

Origin of Product

United States

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